4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
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Description
4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of novel chemical derivatives related to "4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide" and their evaluation for various biological activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities, demonstrating a potential pathway for developing new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Antitumor Activities
Another study focused on the synthesis of pyrazolopyridine derivatives and their screening for antibacterial activity, indicating moderate to good efficacy against various bacterial strains (Panda et al., 2011). Similarly, El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridine derivatives, examining their antioxidant, antitumor, and antimicrobial activities, which could lead to the discovery of new compounds with significant therapeutic benefits (El‐Borai et al., 2013).
Antileukemic Activity
Shealy and O'dell (1971) synthesized triazenopyrazoles and explored their stability and antileukemic activity, offering insights into the development of new leukemia treatments (Shealy & O'dell, 1971).
Synthesis of Novel Derivatives
Hildick and Shaw (1971) focused on the synthesis of pyrazolopyrimidines, including antimetabolites like allopurinol, highlighting the versatility of these compounds in creating new therapeutic agents (Hildick & Shaw, 1971).
Mycobacterium Tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising results for tuberculosis treatment (Jeankumar et al., 2013).
Properties
IUPAC Name |
4-ethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-3-22-7-8-23(16(25)15(22)24)17(26)19-11-13-9-14(20-21(13)2)12-5-4-6-18-10-12/h4-6,9-10H,3,7-8,11H2,1-2H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFGYVZVLBEGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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